

In-Depth Technical Guide: 3-(3-(benzyloxy)phenyl)propanoic acid

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Compound of Interest

3-(3-(Benzyloxy)phenyl)propanoic
acid

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B1291376

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CAS Number: 57668-34-5

This technical guide provides a comprehensive overview of 3-(3-

(benzyloxy)phenyl)propanoic acid, a valuable building block in organic synthesis and a compound of interest for researchers in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a general synthesis approach, discusses analytical characterization methods, and explores its potential biological relevance.

Physicochemical Properties

3-(3-(benzyloxy)phenyl)propanoic acid is a white crystalline solid or powder.[1] Key quantitative data for this compound are summarized in the table below.



Property	Value	Reference
CAS Number	57668-34-5	[1]
Molecular Formula	С16Н16О3	[1]
Molecular Weight	256.30 g/mol	
Melting Point	79.5-88.5 °C	[1]
Appearance	White crystals or powder	[1]
Purity (Assay)	≥95.0% (Silylated GC and Aqueous acid-base Titration)	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-(3-(benzyloxy)phenyl)propanoic acid** is not readily available in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles, such as the malonic ester synthesis. This general approach would involve the reaction of a protected 3-hydroxyphenyl derivative with a suitable propanoic acid synthon.

A potential synthetic workflow is outlined below:



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Caption: General workflow for the synthesis of **3-(3-(benzyloxy)phenyl)propanoic acid**.



General Experimental Protocol (Hypothetical):

- Protection of 3-hydroxyphenylacetic acid: To a solution of 3-hydroxyphenylacetic acid in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) followed by the dropwise addition of a benzyl halide (e.g., benzyl bromide). The reaction mixture is typically stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). After an aqueous workup and extraction, the protected intermediate, 3-(benzyloxy)phenylacetic acid, is isolated.
- Activation and Malonic Ester Condensation: The carboxylic acid group of 3-(benzyloxy)phenylacetic acid is activated, for instance, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the sodium salt of diethyl malonate (prepared by treating diethyl malonate with a base like sodium ethoxide) in an appropriate solvent like ethanol or THF.
- Hydrolysis and Decarboxylation: The resulting diethyl 2-(3-(benzyloxy)phenyl)malonate is subjected to basic hydrolysis (e.g., using aqueous NaOH) to saponify the ester groups, followed by acidification. The intermediate diacid is then heated to induce decarboxylation, yielding the final product, 3-(3-(benzyloxy)phenyl)propanoic acid.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of **3-(3-(benzyloxy)phenyl)propanoic acid** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not publicly available, a predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of both the phenyl and benzyl groups, the benzylic methylene protons, and the two methylene groups of the propanoic acid chain. The carboxylic acid proton would appear as a broad singlet, typically downfield.

Mass Spectrometry (MS): Mass spectral analysis would be expected to show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the propanoic acid side chain.



High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of **3-(3-(benzyloxy)phenyl)propanoic acid**. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector.

Biological Activity and Drug Development Potential

There is limited direct information on the biological activity of 3-(3-

(benzyloxy)phenyl)propanoic acid itself. However, the broader class of arylpropanoic acids is well-known for its diverse pharmacological activities. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropanoic acid derivatives.

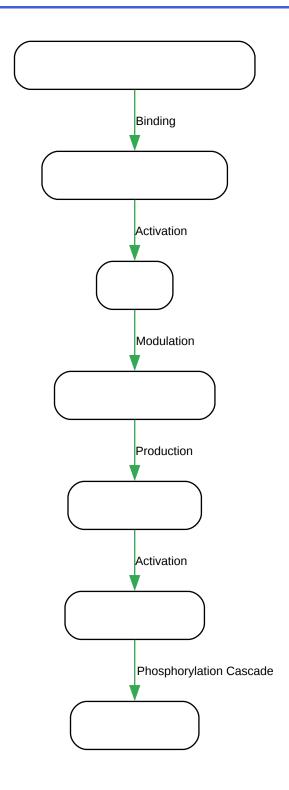
A structurally related compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a potent antagonist of the G protein-coupled receptor 34 (GPR34).[2] GPR34 is implicated in various physiological and pathological processes, and its antagonists are being explored for their therapeutic potential. This suggests that derivatives of **3-(3-(benzyloxy)phenyl)propanoic acid** could be promising scaffolds for the development of novel therapeutics.

Given the structural similarities to other biologically active molecules, **3-(3-(benzyloxy)phenyl)propanoic acid** could be a valuable starting point for the synthesis of compound libraries for screening against various biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the activity of related compounds, derivatives of **3-(3-(benzyloxy)phenyl)propanoic acid** could potentially modulate signaling pathways regulated by G protein-coupled receptors. A simplified, hypothetical signaling cascade that could be investigated is depicted below.





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Caption: Hypothetical GPCR signaling pathway for derivatives.

Conclusion



3-(3-(benzyloxy)phenyl)propanoic acid is a chemical compound with established physicochemical properties and a clear synthetic strategy. While direct biological data is scarce, its structural relationship to known bioactive molecules, particularly GPR34 antagonists, highlights its potential as a valuable scaffold in drug discovery and medicinal chemistry research. Further investigation into its synthesis, analytical characterization, and biological activity is warranted to fully elucidate its potential applications.

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